molecular formula C6H6F3NO3 B2454681 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid CAS No. 1001026-41-0

1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid

Cat. No. B2454681
CAS RN: 1001026-41-0
M. Wt: 197.113
InChI Key: FMPNGUOKMPVJQV-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid is a compound that contains a trifluoroacetyl group. Trifluoroacetyl is an organofluorine compound with the chemical formula CF3CO . It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .


Synthesis Analysis

The synthesis of trifluoroacetyl derivatives involves various methods. For instance, 2,2,2-Trifluoroethyl trifluoroacetate, a related compound, has been used in the preparation of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate . Another method uses DABCO to catalyze the diastereoselective [3 + 2] cycloaddition reaction of trifluoroethylisatin ketimines .


Molecular Structure Analysis

The molecular structure of trifluoroacetyl derivatives has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations .


Chemical Reactions Analysis

Trifluoroacetyl derivatives are involved in various chemical reactions. For example, the method uses DABCO to catalyze the diastereoselective [3 + 2] cycloaddition reaction of trifluoroethylisatin ketimines .


Physical And Chemical Properties Analysis

Trifluoroacetyl is a colorless liquid with a vinegar-like odor . It is a stronger acid than acetic acid, having an acid ionization constant, Ka, that is approximately 34,000 times higher . This is due to the highly electronegative fluorine atoms and consequent electron-withdrawing nature of the trifluoromethyl group, which weakens the oxygen-hydrogen bond (allowing for greater acidity) and stabilizes the anionic conjugate base .

Scientific Research Applications

Multicomponent Coupling for Derivatives

1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid has utility in the synthesis of medicinally significant derivatives. Specifically, it's used in a transition-metal-free, three-component coupling process involving N-substituted aziridines, arynes, and water. This method, promoted by trifluoroacetic acid, yields N-aryl β-amino and γ-amino alcohol derivatives. Such reactions are valuable for creating complex molecular structures found in pharmaceutical compounds (Roy et al., 2015).

Synthesis of Trifluoromethyl-Containing Compounds

The compound also plays a role in the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids. The process involves using 3-trifluoroacetyl-quinolin-2(1H)-ones as carbonyl and acid surrogates in Passerini and Ugi-type reactions, highlighting its utility in generating fluorine-containing molecules, which are increasingly important in medicinal chemistry due to their unique biological properties (Madhu et al., 2022).

Building Blocks for Diverse Molecules

Furthermore, this compound derivatives serve as building blocks for creating a variety of chemical structures. For instance, 1-alkyl-2-(trifluoromethyl)azetidines, developed from ethyl 4,4,4-trifluoroacetoacetate, have been used as a new class of constrained azaheterocycles. Their reactivity profile allows for regiospecific ring opening, leading to a broad spectrum of α-(trifluoromethyl)amines, showcasing the compound's versatility in organic synthesis (Kenis et al., 2012).

Future Directions

Trifluoroacetyl derivatives have received the attention of many chemists since they were first developed as fluorine-containing synthons . It is expected that many novel applications of trifluoroacetyl derivatives will be discovered in the future .

properties

IUPAC Name

1-(2,2,2-trifluoroacetyl)azetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO3/c7-6(8,9)5(13)10-1-3(2-10)4(11)12/h3H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPNGUOKMPVJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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